1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride 1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2138194-61-1
VCID: VC2974297
InChI: InChI=1S/C7H9BrN2.2ClH/c1-5(9)6-2-3-10-4-7(6)8;;/h2-5H,9H2,1H3;2*1H
SMILES: CC(C1=C(C=NC=C1)Br)N.Cl.Cl
Molecular Formula: C7H11BrCl2N2
Molecular Weight: 273.98 g/mol

1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride

CAS No.: 2138194-61-1

Cat. No.: VC2974297

Molecular Formula: C7H11BrCl2N2

Molecular Weight: 273.98 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride - 2138194-61-1

Specification

CAS No. 2138194-61-1
Molecular Formula C7H11BrCl2N2
Molecular Weight 273.98 g/mol
IUPAC Name 1-(3-bromopyridin-4-yl)ethanamine;dihydrochloride
Standard InChI InChI=1S/C7H9BrN2.2ClH/c1-5(9)6-2-3-10-4-7(6)8;;/h2-5H,9H2,1H3;2*1H
Standard InChI Key VJOQKEGANYHMEV-UHFFFAOYSA-N
SMILES CC(C1=C(C=NC=C1)Br)N.Cl.Cl
Canonical SMILES CC(C1=C(C=NC=C1)Br)N.Cl.Cl

Introduction

Chemical Structure and Properties

1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride belongs to the class of organic compounds known as amines and halogenated pyridines. The compound's structure consists of a pyridine ring with a bromine atom at position 3 and an ethanamine group at position 4, further complexed with two hydrochloric acid molecules to form a dihydrochloride salt.

The molecular formula of 1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride is C₇H₁₁BrCl₂N₂ with a molecular weight of approximately 273.99 g/mol . The compound typically exists as a powder and requires storage at 2-8 degrees Celsius to maintain stability .

Key chemical properties include:

  • Reactivity towards nucleophiles due to the electrophilic nature of the bromine atom

  • Stability under standard laboratory conditions when properly stored

  • Potential for participation in various coupling reactions

PropertyValue
Molecular FormulaC₇H₁₁BrCl₂N₂
Molecular Weight273.99 g/mol
Physical FormPowder
Recommended Storage2-8°C
Purity (Commercial)Typically ≥95%

Stereochemistry

1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride contains a stereogenic center at the carbon atom connecting the ethanamine group to the pyridine ring, resulting in two distinct stereoisomers: (1R) and (1S).

(1S)-1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride

This stereoisomer has specific properties that distinguish it from its enantiomer:

  • CAS Number: 2089245-92-9

  • SMILES Notation: Cl.Cl.BrC=1C=NC=CC1C@HN

  • InChI Key: VJOQKEGANYHMEV-XRIGFGBMSA-N

The (1S) configuration may impart specific binding characteristics relevant to certain biological targets, though comparative studies between the two enantiomers would be necessary to establish definitive structure-activity relationships.

(1R)-1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride

The (1R) stereoisomer has the following identifiers:

  • CAS Number: 2089246-18-2

  • SMILES Notation: Cl.Cl.BrC=1C=NC=CC1C@@HN

  • InChI Key: VJOQKEGANYHMEV-ZJIMSODOSA-N

Research has suggested that the (R) configuration at benzylic carbon centers may be preferred for certain enzyme inhibitory activities, potentially making this stereoisomer of particular interest for specific biological applications .

Synthesis Approaches

The synthesis of 1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride typically involves several key steps, with variations depending on the desired stereochemical outcome and scale of production.

General Synthetic Routes

A common synthetic pathway might include:

  • Preparation of appropriate 3-bromopyridine starting materials

  • Introduction of the ethanamine group at position 4

  • Conversion to the dihydrochloride salt form

The base-catalyzed aryl halide isomerization represents a potential synthetic strategy for accessing 4-substituted 3-bromopyridines, which could serve as intermediates in the synthesis of 1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride . This approach enables selective functionalization at the 4-position of the pyridine ring.

Stereoselective Synthesis

For the preparation of enantiomerically pure (1R) or (1S) isomers, additional considerations include:

  • Use of chiral auxiliaries or chiral catalysts

  • Asymmetric reduction of precursor ketones

  • Resolution of racemic mixtures through formation of diastereomeric salts

Chemical Reactivity

1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride can participate in various chemical transformations, making it a versatile building block in organic synthesis.

Nucleophilic Substitution Reactions

The bromine atom at position 3 of the pyridine ring is susceptible to nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides. These reactions typically proceed through an addition-elimination mechanism characteristic of electron-deficient aromatic systems.

Cross-Coupling Reactions

The brominated pyridine moiety can serve as a substrate for various palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura coupling with boronic acids or esters

  • Sonogashira coupling with terminal alkynes

  • Buchwald-Hartwig amination with primary or secondary amines

Applications in Research

1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride and its derivatives have several potential applications in research and development.

Medicinal Chemistry

The compound serves as a valuable intermediate in the synthesis of pharmaceutically relevant molecules. Bromopyridine-containing compounds have been investigated for various therapeutic applications, including:

  • Enzyme inhibitors with potential applications in treating neurodegenerative disorders

  • Antifungal agents targeting sterol 14α-demethylase (CYP51)

  • Compounds with antiproliferative activities

Chemical Biology

The compound may serve as a building block for the synthesis of chemical probes used to study biological systems, particularly for investigating enzyme functions and protein-ligand interactions.

Materials Science

Pyridine derivatives contribute to the development of functional materials with applications in:

  • Coordination chemistry due to the nitrogen atom's electron-donating properties

  • Photochemical processes, leveraging the compound's aromatic character

  • Supramolecular assemblies through hydrogen bonding and π-stacking interactions

Related Compounds

Several structurally related compounds provide context for understanding the chemical and biological properties of 1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride.

Structural Analogs

Closely related compounds include:

  • 1-(3-Bromopyridin-2-yl)ethan-1-amine dihydrochloride: Features the bromine at position 3 but the ethanamine at position 2 of the pyridine ring (CAS: 2377033-82-2)

  • 1-(6-Bromopyridin-2-yl)ethan-1-amine dihydrochloride: Contains the bromine at position 6 and the ethanamine at position 2 (CAS: 2250242-61-4)

  • 2-(5-Bromopyridin-2-yl)ethanamine dihydrochloride: Has the bromine at position 5, with an ethylamine chain at position 2 (CAS: 2665660-65-9)

Functional Derivatives

The alcohol analog (1S)-1-(3-bromopyridin-4-yl)ethan-1-ol hydrochloride (CAS: 1986337-29-4) represents a related compound with the amine replaced by a hydroxyl group .

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